

Technical Guide: Physicochemical Properties and Synthesis of 2-((Trimethylsilyl)ethynyl)aniline

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Compound of Interest

Compound Name: 2-((Trimethylsilyl)ethynyl)aniline

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This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the synthesis of **2-((trimethylsilyl)ethynyl)aniline**, a key intermediate in the synthesis of various heterocyclic compounds and functional materials.

Core Physicochemical Data

The quantitative properties of **2-((trimethylsilyl)ethynyl)aniline** are summarized in the table below. These values are critical for reaction planning, purification, and safety assessments.

Property	Value	Conditions
Boiling Point	120 °C	at 0.1 mmHg[1]
229 °C	(likely at atmospheric pressure)	
Density	0.94 g/mL	at 25 °C[1]
Refractive Index	n _{20/D} 1.564	

Synthesis of 2-((Trimethylsilyl)ethynyl)aniline

The primary route for the synthesis of **2-((trimethylsilyl)ethynyl)aniline** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (typically 2-iodoaniline or 2-bromoaniline).

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established methodologies for the Sonogashira coupling of 2-haloanilines with terminal alkynes.

Materials:

- 2-Iodoaniline (or 2-bromoaniline)
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions

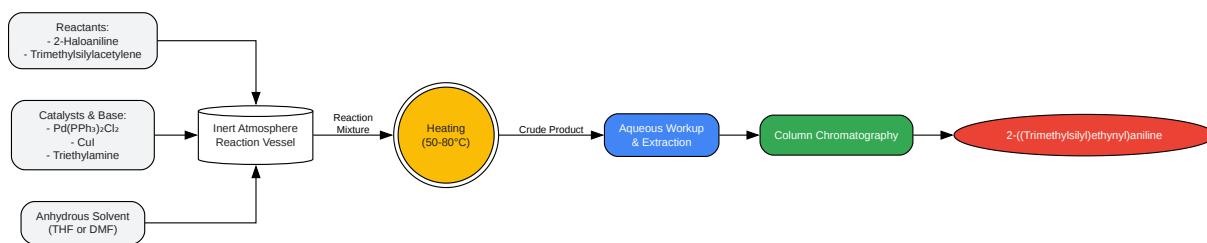
Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an argon/nitrogen inlet, dissolve the 2-haloaniline (1 equivalent) in anhydrous THF or DMF.
- Catalyst and Base Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), copper(I) iodide (0.01-0.05 equivalents), and triethylamine or DIEA (2-3 equivalents).

- Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.
- Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture dropwise via syringe.
- Reaction: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
- Purification: The filtrate is then washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **2-((trimethylsilyl)ethynyl)aniline**.

Synthesis Workflow

The following diagram illustrates the logical flow of the Sonogashira coupling reaction for the synthesis of **2-((trimethylsilyl)ethynyl)aniline**.



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Caption: Workflow for the Sonogashira Coupling Synthesis.

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References

- 1. researchgate.net [researchgate.net]
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